molecular formula C15H17NO3 B13927970 Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate CAS No. 776316-72-4

Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate

Katalognummer: B13927970
CAS-Nummer: 776316-72-4
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: GEFPQKWRTGQTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is a chemical compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-allyl-3-oxopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrrolidine ring. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 3-oxopyrrolidine-1-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.

    2-Allyl-3-oxopyrrolidine-1-carboxylate: Lacks the benzyl ester group, which may influence its solubility and stability.

Uniqueness

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both the allyl and benzyl ester groups, which confer distinct chemical properties and potential biological activities. These functional groups may enhance its reactivity and make it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

776316-72-4

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

benzyl 3-oxo-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-2-6-13-14(17)9-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI-Schlüssel

GEFPQKWRTGQTDE-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1C(=O)CCN1C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.